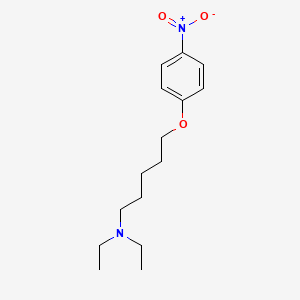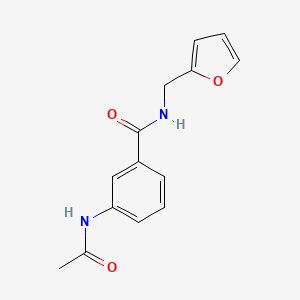
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, also known as CMA-3, is a chemical compound that has gained significant attention in the field of cancer research due to its potential anti-cancer properties. CMA-3 belongs to a class of compounds called hydroxynaphthoquinones, which have been shown to possess significant anti-tumor activity.
Wirkmechanismus
The exact mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide acts by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in lab experiments is its high potency and specificity towards cancer cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is its potential toxicity towards normal cells, which may limit its clinical use.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects. Finally, research is needed to determine the potential toxicity of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide towards normal cells, which will be important for its clinical use.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide involves the reaction of 3-chloro-2-methylphenol with 2-hydroxy-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic steps to obtain pure N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-15(19)7-4-8-16(11)20-18(22)14-9-12-5-2-3-6-13(12)10-17(14)21/h2-10,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWHLAATWRAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)



![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)